molecular formula C19H25N3O2S B2778801 N-cyclopentyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 923139-62-2

N-cyclopentyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2778801
CAS No.: 923139-62-2
M. Wt: 359.49
InChI Key: MFVQNTPHFRLJLC-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H25N3O2S and its molecular weight is 359.49. The purity is usually 95%.
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Biological Activity

N-cyclopentyl-2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide, known by its CAS number 923244-37-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H27N3O2SC_{20}H_{27}N_{3}O_{2}S, with a molecular weight of 373.5 g/mol. The structure features an imidazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of cyclopentyl acetamide with various thiol derivatives and hydroxymethyl imidazole intermediates. The specific synthetic routes can vary, but they generally aim to optimize yield and purity while maintaining biological activity.

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, Jain et al. demonstrated that certain imidazole compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli using the cylinder wells diffusion method . While specific data on this compound is limited, its structural similarity to other active imidazole compounds suggests potential antimicrobial efficacy.

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. A study highlighted the cytotoxic effects of various imidazole-containing compounds against different cancer cell lines, showing significant activity in inhibiting cell proliferation . Although direct studies on this compound are scarce, its structural attributes may confer similar anticancer potential.

Case Studies and Research Findings

Case Study 1: Antitumor Activity Assessment

In a comparative study involving various imidazole derivatives, researchers found that compounds with similar structural motifs to this compound exhibited notable cytotoxicity against human pancreatic and gastric cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through various mechanisms including the activation of caspases .

Case Study 2: In Vitro Toxicity Evaluation

An evaluation of related compounds revealed minimal toxicity in vitro, suggesting that this compound may possess a favorable safety profile. This was assessed through biochemical and hematological parameters in treated cell lines .

Summary Table of Biological Activities

Activity Type Reference
AntimicrobialEffective against S. aureus, E. coli
AnticancerCytotoxic effects on pancreatic and gastric cancer cells
In Vitro ToxicityMinimal alterations in biochemical parameters

Properties

IUPAC Name

N-cyclopentyl-2-[5-(hydroxymethyl)-2-[(4-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-14-6-8-15(9-7-14)13-25-19-20-10-17(12-23)22(19)11-18(24)21-16-4-2-3-5-16/h6-10,16,23H,2-5,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVQNTPHFRLJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.